molecular formula C23H25N3O3 B4518235 N-(4-tert-butylphenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(4-tert-butylphenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B4518235
M. Wt: 391.5 g/mol
InChI Key: YBEGYSSEOFAGSS-UHFFFAOYSA-N
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Description

N-(4-tert-Butylphenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a pyridazinone-based acetamide derivative characterized by a 3-(4-methoxyphenyl) substituent on the pyridazinone ring and a 4-tert-butylphenyl group on the acetamide moiety. Pyridazinones are recognized for their pharmacological versatility, including anti-inflammatory, anticancer, and enzyme inhibitory activities .

Properties

IUPAC Name

N-(4-tert-butylphenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-23(2,3)17-7-9-18(10-8-17)24-21(27)15-26-22(28)14-13-20(25-26)16-5-11-19(29-4)12-6-16/h5-14H,15H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBEGYSSEOFAGSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butylphenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. One common route starts with the preparation of the pyridazinone core, followed by the introduction of the 4-tert-butylphenyl and 4-methoxyphenyl groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butylphenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, as well as specific catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(4-tert-butylphenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-tert-butylphenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Effects on the Pyridazinone Ring

N-(4-Bromophenyl)-2-{5-[Bis(4-Methoxyphenyl)Amino]-3-Methyl-6-Oxopyridazin-1(6H)-Yl}Acetamide (Compound 9, ) Structure: Features a bis(4-methoxyphenyl)amino group at position 5 and a methyl group at position 3 of the pyridazinone core. Activity: Demonstrated enhanced selectivity for kinase inhibition due to electron-rich aromatic systems .

N-(4-Iodophenyl)-2-{3-Methyl-5-[4-(Methylthio)Benzyl]-6-Oxopyridazin-1(6H)-Yl}Acetamide (Compound 8b, )

  • Structure : Incorporates a methylthio-benzyl group at position 5 and an iodophenyl acetamide.
  • Activity : Showed moderate anti-inflammatory activity (IC50 ~ 5–10 µM) in preliminary assays .
  • Comparison : The target compound’s tert-butyl group offers greater hydrophobicity than iodine, which may enhance membrane permeability .

Acetamide Side-Chain Modifications

2-[3-(4-Methoxyphenyl)-6-Oxopyridazin-1(6H)-Yl]-N-(4-Phenoxyphenyl)Acetamide () Structure: Shares the 3-(4-methoxyphenyl)pyridazinone core but substitutes the acetamide with a 4-phenoxyphenyl group. Molecular Weight: 435.48 g/mol vs. the target compound’s estimated 393.44 g/mol. Comparison: The tert-butyl group in the target compound reduces molecular weight and may decrease metabolic degradation compared to the phenoxy group .

N-(3-(Azepan-1-Ylsulfonyl)-4-Methylphenyl)-2-(4,5-Dichloro-6-Oxopyridazin-1(6H)-Yl)Acetamide () Structure: Contains a dichlorinated pyridazinone and a sulfonamide-linked azepane ring. Activity: Acts as a PRMT5 inhibitor (IC50 = 79 nM) due to the sulfonamide’s strong hydrogen-bonding capacity . Comparison: The target compound’s lack of electronegative substituents (e.g., Cl) may reduce off-target interactions.

Research Findings and Implications

Electron-Donating Groups: The 4-methoxyphenyl group in the target compound enhances π-π stacking with hydrophobic enzyme pockets, as seen in related pyridazinones .

Steric Effects : The tert-butyl group may hinder rapid glucuronidation, extending half-life compared to smaller substituents (e.g., methyl or halogen) .

Biological Activity

N-(4-tert-butylphenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

Chemical Structure and Properties

The molecular formula of this compound is C23H26N4O2C_{23}H_{26}N_{4}O_{2} with a molecular weight of 398.48 g/mol. The compound features a pyridazine ring, which is often associated with various biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 4-tert-butylphenyl acetamide with 3-(4-methoxyphenyl)-6-oxopyridazine under controlled conditions. The specific reaction conditions and yields can vary based on the methodology employed.

Anticancer Activity

Recent studies have demonstrated that derivatives similar to this compound exhibit notable anticancer properties. For instance, compounds containing the pyridazine moiety have been screened against various cancer cell lines using the National Cancer Institute's (NCI) Developmental Therapeutics Program protocol. The results indicated varying degrees of cytotoxicity, particularly against leukemia and colon cancer cell lines, suggesting that modifications to the structure could enhance efficacy .

Antimicrobial Properties

In addition to anticancer activity, related compounds have shown promising antimicrobial effects. For example, derivatives with similar structural features were tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, displaying significant bacteriostatic activity . This suggests that this compound may also possess antimicrobial properties worth exploring.

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of specific signaling pathways, although further research is needed to clarify these mechanisms.

Study 1: Anticancer Screening

In a study examining the anticancer potential of various pyridazine derivatives, this compound was included in a panel of compounds tested against a range of cancer cell lines. The compound showed selective cytotoxicity at concentrations around 10 µM, particularly affecting leukemia cells .

Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial efficacy of structurally related compounds. In vitro assays revealed that certain derivatives exhibited significant inhibition against Escherichia coli and Staphylococcus aureus. The findings suggest that modifications to the aromatic rings could enhance antimicrobial potency .

Data Summary Table

Activity Cell Line/Bacteria Concentration (µM) Effect
AnticancerLeukemia (K-562)10Moderate cytotoxicity
AnticancerColon cancer (HCT-15)10Low cytotoxicity
AntimicrobialStaphylococcus aureusVariesSignificant inhibition
AntimicrobialEscherichia coliVariesModerate inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-tert-butylphenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-tert-butylphenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

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